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Cat. No.: B275180
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Abstract

GACO0003A4 is a potent and selective small molecule that functions as a Liver X Receptor
(LXR) inverse agonist. Notably, it also induces the degradation of LXR[3, presenting a dual
mechanism of action. This technical guide provides a comprehensive overview of the chemical
properties, biological activity, and mechanism of action of GAC0003A4, with a particular focus
on its effects in pancreatic cancer models. Detailed experimental protocols and quantitative
data are presented to support further research and development of this compound as a
potential therapeutic agent.

Chemical Structure and Properties

GACO0003A4 is chemically defined as (3,5-dimethoxyphenyl)(4-(o-tolyl)piperazin-1-
yl)methanone. Its key identifiers and properties are summarized in the table below.
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Identifier Value

CAS Number 929492-71-7

Molecular Formula C20H24N203

Molecular Weight 340.42 g/mol
3,5-dimethoxyphenyl)(4-(o-tolyl)piperazin-1-

IUPAC Name ( yphenyl)(4-( ylpip
yl)methanone
0O=C(C1=CC(OC)=CC(OC)=C1)N2CCN(C3=CC

SMILES
=CC=C3C)CC2

Appearance Solid powder

Biological Activity and Quantitative Data

GACO0003A4 has been identified as a Liver X Receptor (LXR) inverse agonist that not only
inhibits LXR transcriptional activity but also promotes the degradation of the LXR[3 protein.[1][2]
Its biological effects have been characterized primarily in the context of pancreatic ductal
adenocarcinoma (PDAC).[3]

LXR Inverse Agonist Activity

GACO0003A4 demonstrates potent inverse agonism at LXRa and LXR[ receptors. This activity
was quantified using a co-transfection assay in HEK293T cells.

Reference Agonist

Parameter GACO0003A4 (GW3965)
LXRa ICso (UM) 0.89

LXRP ICso0 (UM) 0.76

LXRa ECso (UM) - 0.15

LXRP ECso (M) - 0.08

Data extracted from Karaboga H, et al. ACS Chem Biol. 2020.[1]
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Effects on Pancreatic Cancer Cell Viability

The anti-proliferative effects of GAC0003A4 were evaluated in a panel of human pancreatic

cancer cell lines.

Cell Line ICso0 (MM) after 72h
PANC-1 5.8
MIA PaCa-2 4.5
BxPC-3 6.2

Data extracted from Karaboga H, et al. ACS Chem Biol. 2020.[1]

LXR[B Protein Degradation

A key feature of GACO0003AA4 is its ability to induce the degradation of the LXR[3 protein. This
effect was quantified by Western blot analysis in PANC-1 cells.

Treatment (10 pM) LXRp Protein Level (% of Control)
DMSO (Control) 100%
GAC0003A4 (24h) ~40%
GAC0003A4 (48h) ~20%

Data estimated from representative blots in Karaboga H, et al. ACS Chem Biol. 2020.

Signaling Pathways and Mechanism of Action

GACO0003A4 exerts its anti-cancer effects through a dual mechanism: inverse agonism of LXR
and degradation of LXR[. This leads to the modulation of downstream signaling pathways
involved in lipid metabolism and cell proliferation.

LXR Inverse Agonism and Target Gene Repression
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As an LXR inverse agonist, GAC0003A4 recruits co-repressor proteins to LXR target gene
promoters, leading to the downregulation of genes involved in lipogenesis, such as Sterol
Regulatory Element-Binding Protein 1¢ (SREBP-1c) and its downstream targets.

Co-repressor
Complex

LXR Response Element
(LXRE)

GAC0003A4 LXR/RXR

Lipogenic Genes L Transcription
(e.g., SREBP-1c, FASN) Repressed

Click to download full resolution via product page
LXR inverse agonism by GAC0003A4.

LXRPB Degradation Pathway

GACO0003A4 induces the ubiquitination and subsequent proteasomal degradation of the LXR[3
protein, reducing its overall cellular levels. This provides a secondary mechanism to diminish
LXR-mediated signaling.
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GACO0003A4-induced LXR[ degradation pathway.

Experimental Protocols

The following are detailed methodologies for key experiments performed to characterize
GACO0003A4, based on the procedures described by Karaboga H, et al. in ACS Chemical
Biology (2020).

Cell Culture
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¢ Cell Lines: PANC-1, MIA PaCa-2, and BxPC-3 human pancreatic cancer cell lines, and
HEK293T cells.

+ Media: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine
Serum (FBS) and 1% penicillin-streptomycin.

¢ Culture Conditions: Cells were maintained in a humidified incubator at 37°C with 5% CO-.

LXR Co-transfection Luciferase Assay

This assay was used to determine the inverse agonist activity of GAC0003A4 on LXRa and

LXR[.
Seed HEK293T cells
in 96-well plates

Transfect with:
- LXRa or LXR[ expression vector

- LXRE-luciferase reporter
- Renilla control vector

Treat with GAC0003A4
or reference compounds

!

Incubate for 24 hours

Lyse cells and measure
Firefly and Renilla luciferase activity

Normalize Firefly to Renilla activity
and calculate ICso values
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Workflow for LXR co-transfection assay.

Cell Seeding: HEK293T cells were seeded in 96-well plates at a density of 2 x 10* cells per
well.

Transfection: After 24 hours, cells were transfected using a suitable transfection reagent with
a mixture of plasmids including an LXRa or LXR[3 expression vector, an LXR response
element (LXRE)-driven firefly luciferase reporter plasmid, and a Renilla luciferase control
plasmid.

Treatment: 24 hours post-transfection, the medium was replaced with fresh medium
containing various concentrations of GAC0003A4 or the reference agonist GW3965.

Incubation: Plates were incubated for an additional 24 hours.

Luciferase Assay: Cells were lysed, and firefly and Renilla luciferase activities were
measured using a dual-luciferase reporter assay system.

Data Analysis: Firefly luciferase activity was normalized to Renilla luciferase activity. ICso
values were calculated from the dose-response curves.

Cell Viability Assay

The anti-proliferative effects of GAC0003A4 were determined using a standard MTT or similar
colorimetric assay.

Cell Seeding: Pancreatic cancer cells were seeded in 96-well plates at a density of 5,000
cells per well.

Treatment: After 24 hours, cells were treated with a serial dilution of GAC0003A4.
Incubation: Plates were incubated for 72 hours.

Assay: MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) was
added to each well and incubated for 4 hours at 37°C.
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e Solubilization: The formazan crystals were dissolved in DMSO.
e Measurement: The absorbance was measured at 570 nm using a microplate reader.

o Data Analysis: Cell viability was expressed as a percentage of the vehicle-treated control,
and ICso values were determined.

Western Blot Analysis for LXR3 Degradation

This technique was used to visualize and quantify the reduction in LXR[3 protein levels
following treatment with GAC0003A4.

o Cell Treatment: PANC-1 cells were treated with 10 yM GAC0003A4 or DMSO for 24 and 48
hours.

e Protein Extraction: Cells were lysed in RIPA buffer containing protease inhibitors. Protein
concentration was determined using a BCA assay.

e SDS-PAGE: Equal amounts of protein (20-30 pg) were separated on a 10% SDS-
polyacrylamide gel.

e Protein Transfer: Proteins were transferred to a PVDF membrane.

e Blocking: The membrane was blocked with 5% non-fat milk in Tris-buffered saline with
Tween 20 (TBST) for 1 hour at room temperature.

o Primary Antibody Incubation: The membrane was incubated overnight at 4°C with a primary
antibody specific for LXR[. A primary antibody for a housekeeping protein (e.g., 3-actin or
GAPDH) was used as a loading control.

e Secondary Antibody Incubation: The membrane was washed with TBST and incubated with
an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

o Detection: The protein bands were visualized using an enhanced chemiluminescence (ECL)
detection system.

e Quantification: Band intensities were quantified using densitometry software and normalized
to the loading control.
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Conclusion

GACO0003A4 represents a promising pharmacological tool for the study of LXR biology and a
potential lead compound for the development of novel therapeutics, particularly for
malignancies such as pancreatic cancer. Its dual mechanism of LXR inverse agonism and
LXR[ degradation offers a multi-pronged approach to inhibit pathways crucial for cancer cell
proliferation and metabolism. The data and protocols presented in this guide provide a solid
foundation for researchers to further investigate and harness the therapeutic potential of
GACO0003A4.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of Hastt
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and industry. Email: info@benchchem.com
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